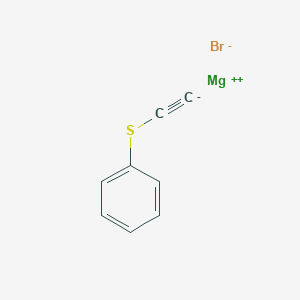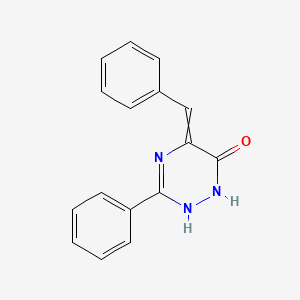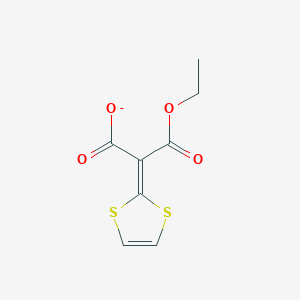
3,7-Dibromoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromoheptanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a seven-carbon chain terminating in a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dibromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The process typically involves the addition of bromine to heptanoic acid in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3rd and 7th positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where heptanoic acid and bromine are fed into the reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dibromoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,7-dibromoheptanol.
Oxidation Reactions: Oxidation can lead to the formation of dibromoheptanoic acid derivatives with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include 3,7-dihydroxyheptanoic acid or other substituted derivatives.
Reduction: The major product is 3,7-dibromoheptanol.
Oxidation: Products include dibromoheptanoic acid derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
3,7-Dibromoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,7-Dibromoheptanoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromobutanoic acid
- 3-Bromobutanoic acid
- 2,2-Dibromoheptanoic acid
- Heptanoic acid
Uniqueness
3,7-Dibromoheptanoic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This positioning allows for selective reactions and interactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
121980-73-2 |
|---|---|
Molekularformel |
C7H12Br2O2 |
Molekulargewicht |
287.98 g/mol |
IUPAC-Name |
3,7-dibromoheptanoic acid |
InChI |
InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11) |
InChI-Schlüssel |
FQCHBIVZWCAAHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)CC(CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


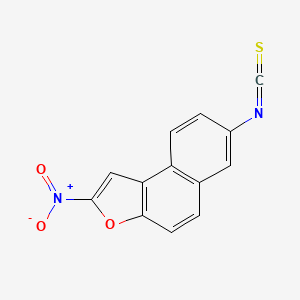

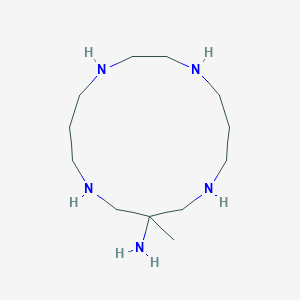
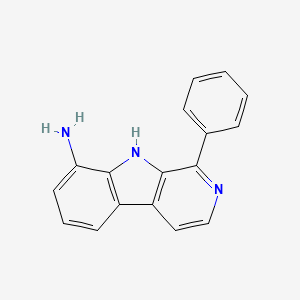
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
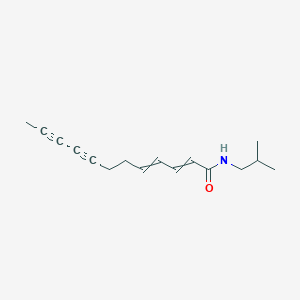
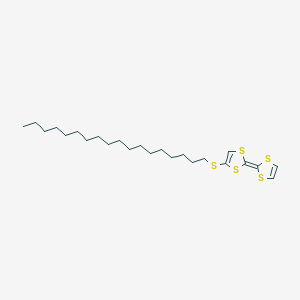
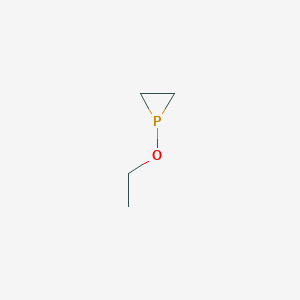
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)

